molecular formula C9H3Cl4N3 B14086616 2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine CAS No. 62144-20-1

2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine

Cat. No.: B14086616
CAS No.: 62144-20-1
M. Wt: 294.9 g/mol
InChI Key: BODHMBNUPDISMO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3,5-dichloroaniline. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used in substitution reactions. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminotriazine derivative, while oxidation might produce a triazine oxide.

Scientific Research Applications

2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-phenyl-1,3,5-triazine
  • 2,4-Dichloro-6-(4-chlorophenyl)-1,3,5-triazine
  • 2,4-Dichloro-6-(2,4-dichlorophenyl)-1,3,5-triazine

Uniqueness

2,4-Dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine is unique due to the specific arrangement of chlorine atoms, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical behaviors and biological effects, making it a valuable compound for various research applications.

Properties

CAS No.

62144-20-1

Molecular Formula

C9H3Cl4N3

Molecular Weight

294.9 g/mol

IUPAC Name

2,4-dichloro-6-(3,5-dichlorophenyl)-1,3,5-triazine

InChI

InChI=1S/C9H3Cl4N3/c10-5-1-4(2-6(11)3-5)7-14-8(12)16-9(13)15-7/h1-3H

InChI Key

BODHMBNUPDISMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC(=NC(=N2)Cl)Cl

Origin of Product

United States

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